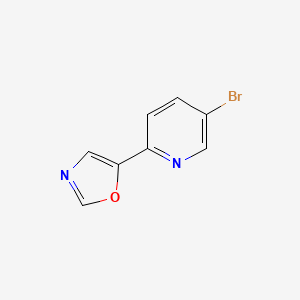

5-Bromo-2-(1,3-oxazol-5-yl)pyridine

Description

Significance of Heterocyclic Architectures in Modern Organic Chemistry and Materials Science

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. openaccessjournals.comijpsr.com This structural feature imparts unique chemical and physical properties that are often not observed in their carbocyclic counterparts. openaccessjournals.com The diversity and versatility of heterocyclic architectures have made them indispensable in numerous areas of modern science. openaccessjournals.comwisdomlib.org

In organic chemistry , heterocycles are fundamental building blocks for the synthesis of a vast array of more complex molecules. openaccessjournals.com Their varied reactivity and the ability to introduce a wide range of functional groups make them ideal starting materials and intermediates in synthetic strategies. openaccessjournals.com

In materials science , heterocyclic compounds are integral to the development of advanced materials with tailored properties. openaccessjournals.comnumberanalytics.com They are key components in:

Conducting Polymers: Heterocycles can be designed to create polymers with high electrical conductivity and stability, combining the properties of metals and plastics. numberanalytics.com

Optoelectronic Devices: Their unique electronic characteristics are harnessed in the creation of organic light-emitting diodes (OLEDs), solar cells, and other devices. numberanalytics.com

Energy Storage: Heterocyclic compounds are being explored as electrode materials in batteries and supercapacitors, aiming to enhance capacity, cycle life, and power density. numberanalytics.com

Overview of Brominated Pyridine-Oxazole Systems as Versatile Building Blocks

The combination of a pyridine (B92270) ring and an oxazole (B20620) ring within the same molecule, particularly with the inclusion of a bromine atom, creates a highly versatile chemical scaffold. Brominated pyridine-oxazole systems are valuable intermediates in organic synthesis due to the distinct reactivity of each component.

The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. ossila.com This enables the straightforward introduction of diverse molecular fragments, significantly expanding the accessible chemical space for drug discovery and materials science.

The pyridine and oxazole rings themselves possess unique electronic properties and can engage in various non-covalent interactions, which are crucial for molecular recognition and self-assembly processes. The nitrogen atom in the pyridine ring, for instance, can act as a hydrogen bond acceptor, influencing the binding of the molecule to biological targets. nih.gov

Current Research Landscape and Identified Gaps pertaining to 5-Bromo-2-(1,3-oxazol-5-yl)pyridine

The current research landscape for this compound indicates its primary role as a key intermediate in the synthesis of more complex molecules, particularly for applications in medicinal chemistry and materials science. A significant amount of research has focused on utilizing this compound as a building block for creating novel compounds with potential therapeutic activities. For instance, related oxazolo[4,5-b]pyridine (B1248351) structures have been investigated as inhibitors for enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in inflammatory processes. nih.gov

However, a detailed review of publicly available literature reveals a gap in the comprehensive characterization and exploration of the standalone properties of this compound itself. While its utility as a synthetic precursor is well-documented in patent literature, dedicated studies on its specific physical, chemical, and biological properties are less common. Further research could focus on:

Detailed Photophysical Characterization: A thorough investigation of its absorption and emission properties could reveal potential applications in optoelectronics.

Exploration of Biological Activity: While used to create bioactive molecules, the intrinsic biological activity of the compound itself is not extensively studied.

Development of Novel Synthetic Methodologies: While it is used in synthesis, new and more efficient methods for its own preparation could be beneficial.

Contextualizing the Importance of the Pyridine and Oxazole Moieties in Conjugated Systems

Both pyridine and oxazole are aromatic heterocycles, and their presence in a conjugated system significantly influences the electronic and photophysical properties of the resulting molecule.

Pyridine:

Electronic Nature: Pyridine is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. libretexts.org This influences its reactivity and its interactions with other molecules. In conjugated polymers, the inclusion of pyridine can tune the electronic energy levels (HOMO and LUMO) of the material. rsc.org

Bonding and Interactions: The nitrogen atom in pyridine possesses a lone pair of electrons in an sp2 hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic system. libretexts.org This lone pair allows pyridine to act as a base and a hydrogen bond acceptor, which is crucial for its role in medicinal chemistry, as it can enhance binding to biological targets. nih.gov

Oxazole:

Aromaticity: Oxazole is also an aromatic compound, though less so than some other heterocycles like thiazoles. wikipedia.org It is a five-membered ring containing both an oxygen and a nitrogen atom.

Reactivity: The oxazole ring can participate in various chemical reactions, including Diels-Alder reactions, which are useful for synthesizing other complex structures like pyridines. wikipedia.org

When combined in a molecule like this compound, the electron-deficient pyridine ring and the electron-rich oxazole ring can create a "push-pull" electronic system, which can lead to interesting optical and electronic properties. The bromine atom further modifies these properties and provides a site for further functionalization.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| InChIKey | JIFHUVARPDLYOE-UHFFFAOYSA-N |

| CAS Number | Not consistently available |

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromopyridin-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFHUVARPDLYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 1,3 Oxazol 5 Yl Pyridine

Established Synthetic Pathways to Pyridine-Substituted Oxazoles and Related Heterocycles

The construction of pyridine-substituted oxazoles leverages a variety of well-established organic reactions. These pathways focus on either forming the 1,3-oxazole ring through cyclization reactions or creating the crucial carbon-carbon bond that links the two heterocyclic systems via cross-coupling strategies.

Cyclization Reactions for 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is a cornerstone of synthesizing many biologically active molecules and functional materials. chemmethod.com Several classical and modern methods exist, which can be adapted to start from a pyridine-based precursor. The reactivity of the oxazole (B20620) ring shows that the acidity of its hydrogen atoms decreases in the order of C(2) > C(5) > C(4). thepharmajournal.com

One of the most traditional routes to 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com In the context of synthesizing 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, this would typically start with an α-acylamino ketone derived from a 5-bromopyridine precursor. The cyclization is induced by dehydrating agents, which are often strong acids. pharmaguideline.com

Commonly used reagents for this cyclodehydration step include:

Sulfuric Acid (H₂SO₄)

Phosphorus Pentachloride (PCl₅)

Phosphoryl Chloride (POCl₃)

Thionyl Chloride (SOCl₂) pharmaguideline.com

Polyphosphoric Acid pharmaguideline.com

Another related condensation method is the reaction of α-haloketones with primary amides. This approach can also yield the oxazole ring system, providing an alternative entry point to the desired heterocyclic structure.

Intramolecular cyclization offers a powerful and often efficient method for constructing the oxazole ring. These reactions are designed to form the heterocyclic system in a single, ring-closing step from a suitably functionalized linear precursor.

One such method is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which provides a metal-free pathway to functionalized oxazoles. organic-chemistry.org Another prominent strategy involves the palladium-catalyzed reaction of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is another effective strategy for forming a fused isoxazole (B147169) ring system, which shares foundational principles with oxazole synthesis. mdpi.com This method has the advantage of potentially forming two rings in a single synthetic step. mdpi.com

| Cyclization Approach | Key Reactants | Catalyst/Reagent | Outcome |

| PIDA-mediated Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles |

| Palladium-catalyzed Cyclization | N-propargylamides, Aryl iodides | Pd₂(dba)₃, Tri(2-furyl)phosphine | 2,5-disubstituted oxazoles |

| Intramolecular [3+2] Cycloaddition | Nitrile oxide, Alkyne | Not applicable | Fused isoxazole systems |

The van Leusen oxazole synthesis is a versatile and widely used method for preparing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is a base-mediated [3+2] cycloaddition. varsal.com The process involves the reaction of an aldehyde with TosMIC in the presence of a base, typically potassium carbonate (K₂CO₃), in an alcoholic solvent like methanol. nih.govmdpi.com

The reaction mechanism proceeds as follows:

Deprotonation of TosMIC by a base.

Nucleophilic addition of the deprotonated TosMIC to the aldehyde.

An intramolecular cyclization occurs, forming an oxazoline (B21484) intermediate. organic-chemistry.orgnih.gov

Base-promoted elimination of the tosyl group (p-toluenesulfinic acid) yields the aromatic 5-substituted oxazole. organic-chemistry.org

This method is highly effective for a broad scope of aldehydes, including heteroaromatic aldehydes, making it directly applicable to the synthesis of this compound starting from 5-bromopyridine-2-carboxaldehyde. mdpi.com Microwave-assisted versions of the van Leusen reaction have been developed to improve yield and efficiency. nih.govacs.org

| Reagent/Condition | Role in Van Leusen Synthesis | Example |

| Tosylmethyl isocyanide (TosMIC) | Isocyanide and methylene (B1212753) source (C2N1 synthon) nih.gov | Commercial reagent |

| Aldehyde | Carbonyl source for the C4 and C5 positions of the oxazole | 5-Bromopyridine-2-carboxaldehyde |

| Base | Deprotonates TosMIC and promotes elimination | Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄) acs.org |

| Solvent | Reaction medium | Methanol, Isopropanol nih.govacs.org |

| Energy Source | Thermal heating or microwave irradiation | Conventional reflux or Microwave reactor nih.gov |

Cross-Coupling Strategies for Pyridine-Oxazole Linkage

An alternative synthetic disconnection involves forming the C-C bond between a pre-formed pyridine (B92270) ring and a pre-formed oxazole ring. Palladium-catalyzed cross-coupling reactions are the premier tool for this type of transformation. nih.gov These reactions have become essential methods for forming C-N and C-C bonds in the synthesis of pharmaceuticals and other complex molecules. acs.orgrsc.org Reactions such as the Suzuki-Miyaura coupling are particularly useful for preparing biaryl compounds, including linked heterocyclic systems. pressbooks.pub

For the synthesis of this compound, this could involve coupling a 5-bromo-2-halopyridine with an organometallic oxazole species or, conversely, a 2-bromo-5-(organometallic)pyridine with a halogenated oxazole. The development of efficient catalysts and ligands has greatly expanded the scope of these reactions to include challenging heteroaryl couplings. nih.gov

Organometallic reagents, particularly Grignard (organomagnesium) and organolithium reagents, are powerful nucleophiles used for forming carbon-carbon bonds. pressbooks.pub The preparation of pyridyl Grignard reagents can be achieved through the reaction of a bromopyridine with magnesium. researchgate.net These organometallic pyridine species can then participate in coupling reactions. nih.gov

A viable route to the target compound could involve:

Preparation of a Pyridyl Grignard Reagent : Reacting a dihalopyridine, such as 2,5-dibromopyridine, with magnesium to form 5-bromo-2-pyridylmagnesium bromide.

Coupling with an Oxazole Electrophile : Reacting the Grignard reagent with a halogenated oxazole (e.g., 5-bromooxazole) in the presence of a suitable transition metal catalyst.

Recent advances have demonstrated that ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts can effectively form bis-heterocycle linkages, including connections between pyridine and other heterocycles like pyrimidines and isoxazoles. nih.gov This transition-metal-free approach offers a powerful alternative to traditional cross-coupling methods. nih.gov Furthermore, organozinc reagents, prepared by the direct insertion of active zinc into bromopyridines, have also proven to be stable and effective coupling partners. nih.gov

| Organometallic Reagent Type | Precursor Example | Coupling Partner Example | Key Features |

| Grignard Reagent (Organomagnesium) | 2,5-Dibromopyridine | 5-Halooxazole | Well-established; can be used in transition-metal-catalyzed or ligand-coupling reactions. researchgate.netnih.gov |

| Organozinc Reagent | 5-Bromo-2-halopyridine | 5-Halooxazole | Stable reagents prepared via direct insertion of active zinc. nih.gov |

| Organocopper Reagent (Gilman) | Alkyllithium + Copper(I) iodide | Halogenated Pyridine/Oxazole | Undergoes coupling with organochlorides, bromides, and iodides. pressbooks.pub |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. nih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov In the context of synthesizing this compound, this reaction can be strategically employed by coupling a pyridine-containing boronic acid derivative with a halogenated oxazole, or conversely, an oxazole-containing boronic acid with a halogenated pyridine.

One of the challenges in coupling 2-substituted nitrogen-containing heteroaryl organoboranes is the potential for slow transmetallation and decomposition of the boron reagent through protodeboronation. nih.gov To overcome these issues, specific catalyst systems and reaction conditions have been developed. Highly active catalysts, often based on palladium complexes with specialized phosphine (B1218219) or phosphite (B83602) ligands, have shown to be effective. nih.gov For instance, the use of a catalyst system comprising Pd₂(dba)₃ and specific phosphite or phosphine oxide ligands has proven successful for the coupling of 2-pyridyl boron derivatives with various aryl and heteroaryl bromides. nih.gov

A common approach involves the use of lithium triisopropyl 2-pyridylboronates, which can be prepared from the corresponding 2-bromo or 2-iodopyridine. nih.gov These reagents have demonstrated successful cross-coupling with a range of aryl bromides, including those that are electron-poor, electron-neutral, electron-rich, and ortho-substituted. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

| Component | Stoichiometry/Conditions | Reference |

|---|---|---|

| Aryl/Heteroaryl Bromide | 1.0 equiv | nih.gov |

| 2-Pyridylboronate | 1.5 equiv | nih.gov |

| Base (e.g., KF) | 3.0 equiv | nih.gov |

| Catalyst (e.g., Pd₂(dba)₃) | 1.0-1.5 mol % | nih.gov |

| Ligand-to-Palladium Ratio | 3:1 | nih.gov |

This methodology represents a general and efficient route for accessing 2-substituted pyridines, making it a viable strategy for the synthesis of the 2-(1,3-oxazol-5-yl)pyridine core structure.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is another cornerstone of modern organic synthesis, specifically for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. libretexts.org

In the synthesis of the this compound scaffold, the Sonogashira coupling can be envisioned as a key step in constructing the oxazole ring. A common strategy involves coupling a halogenated pyridine with a terminal alkyne, which can then undergo cyclization to form the oxazole ring. For example, a 5-bromo-2-ethynylpyridine (B33267) could be a key intermediate that, after coupling and subsequent reaction steps, leads to the target molecule.

The reaction conditions for Sonogashira coupling are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org The choice of solvent can range from amines like diethylamine (B46881) (which also acts as the base) to others such as DMF or ether. wikipedia.org The development of copper-free Sonogashira protocols has also gained traction to avoid the formation of alkyne homocoupling byproducts. libretexts.org

Table 2: Typical Sonogashira Reaction Components

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Palladium(0) source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | Copper(I) source | CuI | researchgate.net |

| Base | Neutralize HX byproduct | Triethylamine, Diethylamine | wikipedia.org |

| Substrates | Coupling partners | Aryl/vinyl halide and terminal alkyne | organic-chemistry.org |

The versatility and mild conditions of the Sonogashira coupling make it a highly valuable tool for creating the necessary precursors for the oxazole moiety of the target compound. researchgate.net

Direct Preparation of Pyridylzinc Reagents

As an alternative to organoboron compounds used in Suzuki coupling, 2-pyridylzinc reagents have emerged as excellent nucleophiles for cross-coupling reactions, particularly in Negishi coupling. nih.govnih.gov A significant advantage of these reagents is their high reactivity, which often allows reactions to proceed at room temperature, and their ability to avoid the protodeboronation issues that can plague 2-pyridylboronates. nih.gov

Recent advancements have focused on developing solid, moderately air-stable 2-pyridylzinc reagents to combine the operational simplicity of boronates with the reliability of organozinc halides. organic-chemistry.orgmit.edu Two main strategies have been pursued:

Organozinc pivalates: These are free-flowing solids that are stable under an inert atmosphere and show comparable reactivity to organozinc halides. They exhibit excellent functional group tolerance. nih.gov

Ligand-stabilized zinc halides: Using ligands such as 1,4-dioxane (B91453) can result in solid, air-stabilized organozinc halides with improved stability and reactivity. organic-chemistry.org

These solid reagents can be prepared and handled in the air with minimal loss of activity, making them practical for a wider range of synthetic applications. nih.gov They are competent nucleophiles for coupling with various aryl and heteroaryl bromides and chlorides, including those that are electron-rich or electron-poor. organic-chemistry.org This makes them highly suitable for synthesizing the 2-(oxazol-5-yl)pyridine core by coupling a prepared 2-pyridylzinc reagent with a 5-halooxazole.

Oxidative Cyclization Reactions for Azole Derivatives

One prominent method is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides. acs.org This approach is advantageous as it is free of heavy metals and has a broad substrate scope, allowing for the synthesis of a variety of functionalized oxazoles in good yields. acs.org Another strategy involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization, which is thought to proceed through the sequential formation of C-N and C-O bonds. rsc.org

More recently, sustainable methods have been developed, such as a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org This transition-metal-free and peroxide-free method offers a greener alternative for preparing substituted oxazoles. The general principle of these reactions is the cyclization of an intermediate, such as an α-acylamino ketone, which can be formed in situ. pharmaguideline.com

Table 3: Selected Oxidative Cyclization Methods for Oxazole Synthesis

| Method | Key Reagents | Characteristics | Reference |

|---|---|---|---|

| PIDA-Mediated Cyclization | Enamides, Phenyliodine diacetate (PIDA) | Heavy-metal-free, broad scope | acs.org |

| Pd/Cu-Catalyzed Cascade | Alkenes, Amines, Pd catalyst, Cu mediator | Cascade C-N and C-O bond formation | rsc.org |

Selective Bromination Techniques at the Pyridine Moiety

Introducing the bromine atom at the C-5 position of the 2-(1,3-oxazol-5-yl)pyridine core requires regioselective halogenation. The electronic properties of the pyridine ring, being an electron-deficient π-system, make electrophilic aromatic substitution challenging compared to electron-rich aromatics. nih.gov

Direct Bromination Approaches (e.g., N-bromosuccinimide)

Direct bromination is a common strategy for halogenating aromatic rings. For electron-deficient systems like pyridine, harsh conditions are often required. chemrxiv.org However, the substituent at the C-2 position can influence the regioselectivity of the reaction.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.org The reaction is often performed in a suitable solvent, and its reactivity can be enhanced by the presence of an acid catalyst. organic-chemistry.org For instance, mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. nsf.gov The choice of brominating agent and reaction conditions is crucial to control the position of bromination and avoid the formation of undesired isomers or polybrominated products. google.com For pyridine derivatives, direct bromination with agents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be effective, though optimization is often necessary to achieve high selectivity for the desired C-5 position. google.com

Halogen-Exchange Reactions (e.g., Iodo-Magnesium Exchange)

Halogen-exchange reactions offer an alternative route to introduce a bromine atom with high regioselectivity. These methods typically involve the conversion of a different halogen, such as iodine, or a metalated species at the desired position into a bromine atom.

A common strategy involves a metal-halogen exchange. For example, an iodo-substituted pyridine can be treated with a Grignard reagent or an organolithium compound to form a metallated intermediate. This intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂ or CBr₄) to install the bromine atom. Specifically, an iodo-magnesium exchange can be performed on a 5-iodopyridine derivative, followed by reaction with a bromine transfer reagent. acs.org

Recent developments have introduced pentafluorohalobenzenes (C₆F₅I and C₆F₅Br) as effective iodine or bromine transfer reagents for generating heteroaryl iodides and bromides with excellent chemo- and regioselectivity from in situ-generated Grignard reagents. acs.org This approach provides a powerful tool for the controlled introduction of bromine onto the pyridine ring, especially when direct bromination methods lack the required selectivity.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound relies heavily on the fine-tuning of reaction conditions. Enhancing yield and purity involves a systematic investigation of various factors, from the choice of solvents and catalysts to the precise control of temperature and reaction duration. These strategies aim to maximize the efficiency of key transformations, such as cross-coupling reactions to link the pyridine and oxazole precursors, while minimizing the formation of impurities.

The selection of an appropriate solvent system is critical in the synthesis of pyridine and oxazole derivatives, as it influences reactant solubility, reaction rates, and pathway selectivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which could be employed to form the bond between a bromopyridine and an oxazolylboronic acid, mixed-solvent systems are frequently utilized. For instance, a mixture of 1,4-dioxane and water is commonly used, with the aqueous phase being essential for dissolving the inorganic base (e.g., K₃PO₄) and facilitating the catalytic cycle. mdpi.com The ratio of the organic solvent to water can significantly impact the reaction's efficiency. mdpi.com

For other synthetic steps, such as the formation of precursors, solvents like acetonitrile, propionitrile (B127096), or tetrahydrofuran (B95107) (THF) are often chosen based on their ability to dissolve reactants and their compatibility with the reaction conditions. mdpi.comrsc.orggoogle.com The use of aqueous media, where possible, aligns with the principles of green chemistry by reducing reliance on volatile organic compounds. mdpi.com The choice of solvent can also affect work-up procedures; for example, reactions in propionitrile may require extraction with ethyl acetate (B1210297) after being poured into brine. rsc.org

Below is a table summarizing the influence of various solvent systems on related heterocyclic syntheses.

| Solvent System | Typical Reaction | Role & Influence | Reference |

| 1,4-Dioxane / Water | Suzuki Cross-Coupling | Dissolves organic substrates and inorganic bases (e.g., K₃PO₄), facilitating the catalytic cycle. The volume ratio is a key parameter for optimization. | mdpi.com |

| Acetonitrile (CH₃CN) | Bromination, Amide Formation | A polar aprotic solvent that effectively dissolves a wide range of reactants. Used in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide. | mdpi.com |

| Propionitrile | Halogen Exchange Reactions | Suitable for reactions at elevated temperatures, such as the conversion of chloro- to iodo-pyridines at 80 °C. | rsc.org |

| Dichloromethane (DCM) | Bromination with NBS | A non-polar solvent often used for halogenation reactions at low temperatures. | google.com |

| N,N-Dimethylacetamide (DMA) | Flow Synthesis of Heterocycles | High boiling point and good solubility for various compounds make it suitable for continuous flow processes, minimizing clogging. | mtak.hu |

Catalysts are fundamental to the efficient synthesis of this compound, particularly for C-C bond-forming cross-coupling reactions. Palladium-based catalysts are extensively used for these transformations. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Suzuki reactions that link aryl halides with arylboronic acids. mdpi.com The efficiency of such catalytic systems is profoundly influenced by the choice of ligands, which stabilize the metal center and modulate its reactivity and selectivity. Phosphine-based ligands, like triphenylphosphine (B44618) (PPh₃), are widely employed due to their strong coordination to the palladium center. mdpi.com

The design of more sophisticated ligands can further enhance reaction outcomes. Chiral oxazole-pyridine N,N-ligands have been developed for asymmetric catalysis, demonstrating the utility of the oxazole-pyridine scaffold in coordinating with transition metals. dicp.ac.cn While used for different reaction types, this highlights the strong coordinating properties of the target molecule's core structure. The choice of base, such as potassium phosphate (K₃PO₄), is also integral to the catalytic cycle, particularly in the deprotonation steps. mdpi.com

The following table details catalysts and ligands commonly used in the synthesis of related heterocyclic compounds.

| Catalyst / Ligand | Reaction Type | Function | Reference |

| Pd(PPh₃)₄ | Suzuki Cross-Coupling | Homogeneous catalyst for forming C-C bonds between aryl halides and boronic acids. | mdpi.com |

| FeCl₃·6H₂O / NaAuCl₄·2H₂O | Isoxazoline Synthesis | Co-catalytic system for the cyclization of propargyl alcohols with hydroxylamine. | acs.org |

| Acetic Acid | Oxadiazole Synthesis | Acts as a catalyst and solvent in the cyclocondensation of acrylohydrazides to form 1,3,4-oxadiazoles. | nih.gov |

| Pyridine | Sulfonamide Formation | Acts as a base and nucleophilic catalyst in the reaction of amines with sulfonyl chlorides. | acs.org |

| Planar-Chiral Oxazole-Pyridine Ligands | Asymmetric Acetoxylative Cyclization | Chiral N,N-ligands that coordinate to palladium to induce high enantioselectivity in cyclization reactions. | dicp.ac.cn |

Precise control over temperature, pressure, and reaction time is crucial for maximizing product yield and minimizing the formation of byproducts. Suzuki cross-coupling reactions, for example, often require elevated temperatures, typically in the range of 85–95 °C, to drive the reaction to completion. mdpi.com The reaction time is also a critical parameter, with many such couplings requiring prolonged periods of 15 hours or more to achieve high conversion. mdpi.com

Other synthetic transformations may require different temperature profiles. For instance, bromination of activated pyridines with N-Bromosuccinimide (NBS) is often conducted at low temperatures (0–5 °C) to control regioselectivity and prevent over-bromination. chemicalbook.com In contrast, diazotization reactions for converting amino groups to halides may be performed at extremely low temperatures, such as -30 °C, to ensure the stability of the intermediate diazonium salt. google.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and to quench the reaction upon completion. mdpi.comgoogle.com

The table below illustrates typical reaction parameters for the synthesis of related compounds.

| Reaction Type | Temperature | Time | Key Considerations | Reference |

| Suzuki Cross-Coupling | 85–95 °C | >15 hours | Elevated temperature is needed for efficient catalytic turnover. Prolonged time ensures high conversion. | mdpi.com |

| Amide Formation | 60 °C | 30 minutes | Moderate heating can accelerate the acylation of amines. | mdpi.com |

| Halogenation (POCl₃) | 75 °C | 19 hours | Requires heating to convert pyridinols to chloropyridines. | rsc.org |

| Diazotization | -30 °C | 1 hour | Low temperature is critical to maintain the stability of the diazonium intermediate before substitution. | google.com |

| Iodination | 100 °C | 1.5 hours | High temperature is used to facilitate the iodination of an activated pyridine ring. | ijssst.info |

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of heterocyclic compounds, including enhanced safety, superior process control, and streamlined scalability. mtak.huuc.pt The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or exothermic reactions. mtak.hu Precise control over parameters such as residence time, temperature, and stoichiometry is readily achieved, often leading to higher yields and purities. durham.ac.uk

For a multi-step synthesis of a molecule like this compound, different reactor modules can be coupled sequentially, allowing for a "telescoped" process without the need for isolating intermediates. uc.pt The use of packed-bed reactors containing immobilized catalysts or reagents can simplify purification, as the desired product flows through while the heterogeneous reagent is retained. durham.ac.uk Solvent selection is particularly important in flow chemistry to ensure all reagents and intermediates remain soluble, preventing blockages in the system. mtak.hu

The following table provides a comparison between batch and continuous flow synthesis for heterocyclic compounds.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Scalability | Challenging; requires larger vessels and managing heat transfer. | Straightforward; achieved by running the system for longer durations ("scaling out"). | uc.pt |

| Safety | Higher risk with large volumes of hazardous materials and exotherms. | Inherently safer due to small reactor volumes and excellent heat transfer. | mtak.hu |

| Process Control | Less precise control over temperature and mixing, especially on a large scale. | Precise, automated control of temperature, pressure, flow rate, and residence time. | durham.ac.uk |

| Reaction Time | Often requires long reaction times for completion. | Can significantly reduce reaction times due to efficient mixing and heat transfer. | durham.ac.uk |

| Purification | Typically requires offline, step-wise purification. | Allows for in-line purification using solid-supported scavengers or catalysts. | uc.ptdurham.ac.uk |

Purification and Isolation Methodologies in Synthetic Organic Chemistry

The isolation and purification of the final product and key intermediates are critical steps to ensure the high purity required for subsequent applications. A combination of standard laboratory techniques is typically employed. Following the completion of a reaction, the crude product is often isolated by filtration if it precipitates from the reaction mixture. mdpi.comrsc.org

If the product is soluble, an aqueous work-up is common. This involves diluting the reaction mixture with water and extracting the target compound into an immiscible organic solvent, such as ethyl acetate or dichloromethane. mdpi.comgoogle.com The organic layer is then washed with water or brine to remove inorganic salts and other water-soluble impurities. rsc.orggoogle.com The purified organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.comgoogle.com

For further purification, column chromatography is a powerful and widely used technique. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a carefully chosen solvent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the desired compound from byproducts based on differences in polarity. mdpi.com Finally, recrystallization from an appropriate solvent can be used to obtain the product in a highly crystalline and pure form. mdpi.com

The table below summarizes common purification techniques used in the synthesis of heterocyclic compounds.

| Method | Description | Application | Reference |

| Filtration | Solid-liquid separation to isolate a precipitated product or remove solid impurities/catalysts. | Isolating a solid product after precipitation from the reaction mixture. | mdpi.comrsc.org |

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two immiscible liquids (e.g., ethyl acetate and water). | Isolating the product from the aqueous reaction mixture into an organic solvent. | google.com |

| Washing | Washing the organic extract with water or brine. | Removing residual water-soluble impurities, acids, or bases. | mdpi.comrsc.org |

| Drying | Treating the organic solution with an anhydrous salt (e.g., Na₂SO₄). | Removing trace amounts of water from the organic solvent before evaporation. | google.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Purifying the crude product from byproducts of similar solubility. | mdpi.com |

| Recrystallization | Dissolving the impure solid in a hot solvent and allowing it to cool, forming pure crystals. | Final purification step to obtain a highly pure, crystalline solid. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 1,3 Oxazol 5 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the exact arrangement of atoms in 5-Bromo-2-(1,3-oxazol-5-yl)pyridine can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis and Chemical Shift Interpretation

The ¹H-NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the pyridine (B92270) and oxazole (B20620) rings.

Pyridine Ring Protons: The pyridine moiety features three protons. The proton at position 6 (H-6), adjacent to the nitrogen atom, is expected to appear at the most downfield shift. The proton at position 4 (H-4) would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The proton at position 3 (H-3) would show a doublet.

Oxazole Ring Protons: The oxazole ring contains two protons. The proton at position 2 of the oxazole ring (H-2') is anticipated to be a singlet. The proton at position 4 (H-4') is also expected to be a singlet.

The interpretation of these signals, including their chemical shifts (δ) and coupling constants (J), allows for the unambiguous assignment of each proton in the molecule's structure.

Table 1: Expected ¹H-NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.90 - 8.20 | d |

| Pyridine H-4 | 8.20 - 8.50 | dd |

| Pyridine H-6 | 8.80 - 9.10 | d |

| Oxazole H-2' | 8.00 - 8.30 | s |

| Oxazole H-4' | 7.50 - 7.80 | s |

Note: These are estimated values based on typical shifts for similar heterocyclic systems. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis and Signal Assignment

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have characteristic chemical shifts. The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronegativity. The carbon attached to the oxazole ring (C-2) and the carbons adjacent to the nitrogen (C-2, C-6) will appear at lower fields.

Oxazole Ring Carbons: The three carbons of the oxazole ring will also show distinct signals, with the carbon situated between the nitrogen and oxygen atoms (C-2') typically having the most downfield shift among the oxazole carbons.

Table 2: Expected ¹³C-NMR Signal Assignments for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 145 - 155 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 118 - 122 |

| Pyridine C-6 | 150 - 155 |

| Oxazole C-2' | 150 - 155 |

| Oxazole C-4' | 125 - 130 |

| Oxazole C-5' | 155 - 160 |

Note: These are estimated values. Signal assignment would be confirmed using 2D NMR techniques.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity between the pyridine and oxazole rings, two-dimensional (2D) NMR experiments are employed. ipb.ptoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It is used to definitively assign the carbon signals for C-3, C-4, C-6, C-2', and C-4' based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for confirming the link between the two heterocyclic rings. Key expected correlations would include the pyridine proton H-3 showing a cross-peak to the pyridine carbon C-2, and the oxazole proton H-4' showing correlations to the oxazole carbons C-2' and C-5'.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the monoisotopic mass is calculated to be 223.95853 Da. uni.lu An HRMS experiment would be expected to yield a mass value extremely close to this theoretical value, confirming the elemental composition of C₈H₅BrN₂O. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the one . bldpharm.com In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Based on the molecular formula, the predicted mass-to-charge ratio (m/z) for this ion is 224.96581. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (predicted m/z 246.94775), might also be observed. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Adduct | Predicted m/z | Source |

|---|---|---|---|

| [M] | - | 223.95853 | uni.lu |

| [M+H]⁺ | Protonated Molecule | 224.96581 | uni.lu |

| [M+Na]⁺ | Sodium Adduct | 246.94775 | uni.lu |

Note: Data is based on predicted values from computational analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the analysis of this compound, LC-MS plays a crucial role in verifying the purity of the synthesized compound and confirming its molecular weight.

The liquid chromatography component separates the target compound from any impurities, starting materials, or side products. The retention time, which is the time it takes for the compound to pass through the chromatography column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, and flow rate).

Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). For this compound, which has a monoisotopic mass of approximately 223.95853 Da, electrospray ionization (ESI) is a common method. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. This isotopic signature provides a high degree of confidence in the identification of bromine-containing compounds. While specific experimental data for this compound is not detailed in the provided search results, LC-MS is a standard method for its analysis. bldpharm.com

Collision Cross Section (CCS) Prediction and Measurement

Collision Cross Section (CCS) is a significant physicochemical property that describes the size and shape of an ion in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS), a technique that separates ions based on their drift time through a gas-filled chamber under the influence of a weak electric field. CCS values are valuable as they provide an additional dimension of separation and characterization beyond retention time and mass-to-charge ratio, aiding in structural elucidation and compound identification.

For this compound, predicted CCS values have been calculated for various adducts. uni.lu These predictions, often derived from computational models, serve as a reference for experimental measurements. The CCS value is dependent on the ion's three-dimensional structure and the type of adduct formed (e.g., protonated, sodiated). These predicted values are instrumental in confirming the identity of the compound in complex matrices when compared with experimental IM-MS data.

Below is a table of predicted CCS values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.96581 | 136.5 |

| [M+Na]⁺ | 246.94775 | 149.7 |

| [M-H]⁻ | 222.95125 | 144.4 |

| [M+NH₄]⁺ | 241.99235 | 156.4 |

| [M+K]⁺ | 262.92169 | 140.5 |

| [M+H-H₂O]⁺ | 206.95579 | 135.8 |

| [M+HCOO]⁻ | 268.95673 | 158.1 |

| [M+CH₃COO]⁻ | 282.97238 | 152.7 |

This data is based on predictions and serves as a reference for experimental verification.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the pyridine ring, the oxazole ring, and the carbon-bromine bond.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

Oxazole Ring Vibrations: The oxazole ring also contributes to the spectrum with its C=N stretching, C=C stretching, and C-O-C stretching vibrations, which would overlap with the pyridine signals in the fingerprint region (below 1500 cm⁻¹).

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The specific positions and intensities of these bands provide structural information and confirm the presence of the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Pyridine C=C, C=N | Stretching | 1600 - 1400 |

| Oxazole C=N, C=C | Stretching | ~1650 - 1500 |

| Oxazole C-O-C | Stretching | ~1100 - 1020 |

| C-Br | Stretching | 600 - 500 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the analysis of this compound, FT-Raman spectroscopy would provide valuable information about the carbon skeleton of the aromatic rings and the C-Br bond. The symmetric breathing vibrations of the pyridine and oxazole rings would be expected to produce strong Raman signals. The study of related molecules like 5-bromocytosine (B1215235) shows that FT-Raman spectra, recorded in regions such as 50-3500 cm⁻¹, can be used to assign normal modes of vibration. nih.govresearchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, leading to a comprehensive structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound contains two heteroaromatic rings, the pyridine and the oxazole ring, which act as chromophores. The expected electronic transitions are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. The conjugated system formed by the interconnected pyridine and oxazole rings will influence the position of these absorptions.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions.

The specific wavelengths (λmax) and molar absorptivities (ε) of these absorption bands are characteristic of the molecule's electronic structure and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would reveal the relative orientation of the pyridine and oxazole rings, which may not be coplanar. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.

While specific crystallographic data for this compound is not available in the provided search results, the analysis of a related complex molecule, 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione, illustrates the type of detailed information that can be obtained. researchgate.net For this compound, the crystal structure was solved and refined, revealing the following parameters:

| Crystal Data Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

This data is for an illustrative, related compound and not for this compound. researchgate.net Such data allows for a complete understanding of the molecule's solid-state conformation and packing.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 1,3 Oxazol 5 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in a thorough computational analysis. These calculations could provide a wealth of information about the molecule's fundamental electronic and geometric properties. For instance, a study on a related molecule, 5-bromo-3-nitropyridine-2-carbonitrile, utilized this exact methodology to successfully determine its optimized structure and energy. nih.gov

Molecular Geometry Optimization and Conformational Analysis

A critical aspect of computational chemistry is the determination of the most stable three-dimensional arrangement of a molecule's atoms. Through geometry optimization, researchers can identify the lowest energy conformation of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly relevant given the rotational freedom between the pyridine (B92270) and oxazole (B20620) rings. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-N (Pyridine) | Data not available | ||

| C-C (Inter-ring) | Data not available | ||

| N-C-C | Data not available | ||

| C-C-N | Data not available | ||

| C-N-C-C |

This table illustrates the type of data that would be generated from a molecular geometry optimization. Actual values are dependent on a dedicated computational study.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. bohrium.com A smaller HOMO-LUMO gap generally implies higher reactivity. bohrium.com For this compound, mapping the distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively, and shed light on intramolecular charge transfer possibilities.

Table 2: Hypothetical Frontier Orbital Properties

| Property | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the kind of data that would be obtained from a frontier molecular orbital analysis. The values are contingent on a specific computational investigation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. By plotting the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. Red-colored areas typically indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential) that are prone to nucleophilic attack. An MEP map of this compound would be invaluable for predicting its reactivity and intermolecular interaction patterns, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of a molecule. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these predicted spectra with experimental data can help in the assignment of vibrational modes and confirm the molecule's structure.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. These predictions are a powerful tool for interpreting experimental NMR spectra and can aid in the structural elucidation of complex molecules. For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating NMR chemical shifts. bohrium.com

Table 3: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch | Data not available |

| C=N stretch (Pyridine) | Data not available |

| C=N stretch (Oxazole) | Data not available |

| C-Br stretch | Data not available |

This table is an example of the data that would result from a vibrational frequency calculation. The actual frequencies would be determined by a dedicated computational study.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C (attached to Br) | Data not available |

| C (Pyridine ring) | Data not available |

| C (Oxazole ring) | Data not available |

This table illustrates the type of information that would be generated from an NMR prediction study. Actual chemical shifts would need to be determined through specific computational analysis.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

No specific molecular dynamics simulations or detailed analyses of the intermolecular interactions for this compound have been published. Research on other related heterocyclic compounds suggests that the nitrogen and oxygen atoms of the oxazole and pyridine rings, along with the bromine atom, would likely participate in various intermolecular interactions.

Hydrogen Bonding Interactions

There are no specific studies detailing the hydrogen bonding interactions of this compound. In principle, the nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazole ring could act as hydrogen bond acceptors. However, without experimental or theoretical studies, the nature and strength of these potential interactions remain speculative.

Pi-Pi Stacking and Aromatic Interactions

Similarly, no dedicated research on the pi-pi stacking and aromatic interactions of this compound is available. The presence of two aromatic rings (pyridine and oxazole) suggests the potential for pi-pi stacking interactions, which are crucial in the crystal packing and molecular recognition of similar aromatic compounds. Studies on other pyridine-containing molecules have explored these types of interactions, but such analysis is absent for the specific compound .

First Order Hyperpolarizability Calculations

The first-order hyperpolarizability (a measure of nonlinear optical properties) of this compound has not been reported in the scientific literature. Computational studies on other organic molecules with donor-acceptor groups have been conducted to evaluate their potential for nonlinear optical applications, but this compound has not been the subject of such an investigation.

Reactivity and Chemical Transformations of 5 Bromo 2 1,3 Oxazol 5 Yl Pyridine

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is susceptible to replacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Replacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Nucleophilic aromatic substitution (SNAr) reactions on 5-bromo-2-(1,3-oxazol-5-yl)pyridine allow for the introduction of nitrogen, sulfur, and oxygen-based functional groups. While direct SNAr reactions with amines, thiols, and alkoxides can be challenging under classical conditions, modern catalytic methods have greatly expanded the scope of these transformations. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) provide a powerful tool for forming carbon-nitrogen bonds. Similarly, analogous palladium- or copper-catalyzed reactions can be employed for the introduction of thiol and alkoxide moieties. The efficiency of these reactions is often dependent on the choice of catalyst, ligand, base, and reaction conditions.

A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols highlights the potential for such reactions on halogenated nitrogen-containing heterocycles. nih.gov While a different heterocyclic system, the principles of activating the aromatic ring towards nucleophilic attack are relevant.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyridine ring of this compound serves as an excellent electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orgyonedalabs.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. yonedalabs.comlibretexts.org

In the context of this compound, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond at the 5-position of the pyridine ring. This is achieved by reacting the bromo-substituted pyridine with a suitable aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The general scheme for this reaction involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

The reaction's success with nitrogen-containing heterocycles, which can sometimes inhibit catalyst activity, has been significantly improved by the development of specialized ligands. organic-chemistry.org Highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been shown to efficiently couple challenging heterocyclic substrates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Phenyl-2-(1,3-oxazol-5-yl)pyridine | Good to Excellent |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-(4-Methoxyphenyl)-2-(1,3-oxazol-5-yl)pyridine | High |

| This compound | Thiophene-2-boronic acid | Pd(OAc)2, SPhos, K3PO4 | 5-(Thiophen-2-yl)-2-(1,3-oxazol-5-yl)pyridine | Good |

Sonogashira Coupling with Alkynes

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is a fundamental method for the synthesis of arylalkynes.

For this compound, the Sonogashira coupling provides a direct route to introduce an alkynyl substituent at the 5-position of the pyridine ring. The reaction involves the coupling of the bromo-pyridine with a terminal alkyne under standard Sonogashira conditions. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that are more tolerant of air and moisture. organic-chemistry.org

The mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper acetylide is formed, which then transmetalates with the palladium complex. Reductive elimination from the resulting complex yields the alkynylated product and regenerates the palladium catalyst. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-(Phenylethynyl)-2-(1,3-oxazol-5-yl)pyridine | Good |

| This compound | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | 5-((Trimethylsilyl)ethynyl)-2-(1,3-oxazol-5-yl)pyridine | High |

| This compound | 1-Hexyne | PdCl2(PPh3)2, CuI, Et3N | 5-(Hex-1-yn-1-yl)-2-(1,3-oxazol-5-yl)pyridine | Good |

Other Palladium-Catalyzed Transformations (e.g., C-H Functionalization, Amination)

Beyond Suzuki and Sonogashira couplings, the bromine atom on this compound facilitates other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. This allows for the synthesis of a wide range of arylamine derivatives from this compound.

C-H Functionalization: While the bromine atom is the primary site for cross-coupling, palladium catalysis can also be used to activate and functionalize C-H bonds on the pyridine or oxazole (B20620) rings. These reactions, often directed by a functional group, offer alternative strategies for elaborating the core structure. However, the reactivity of the C-Br bond typically dominates.

Electrophilic Aromatic Substitution Reactions on the Pyridine and Oxazole Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lumenlearning.commasterorganicchemistry.com However, for pyridine and its derivatives, these reactions are generally more challenging compared to benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. masterorganicchemistry.com Furthermore, under acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.

The oxazole ring is also considered an electron-rich heterocycle, but its reactivity in EAS can be complex and depends on the specific reaction conditions and the substituents present.

For this compound, the pyridine ring is significantly deactivated due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur. If a reaction were to proceed, the substitution pattern would be influenced by the directing effects of the existing substituents. The bromine atom is an ortho-, para-director, while the oxazolyl group's directing effect would also play a role. The most likely positions for electrophilic attack would be C-3 and potentially C-4 of the pyridine ring, although yields are expected to be low.

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, due to the deactivated nature of the pyridine ring in this specific compound, these reactions are not commonly reported and would likely lead to a mixture of products or require harsh conditions that might not be compatible with the oxazole ring.

Oxidation and Reduction Chemistry of the Heterocyclic System

The oxidation and reduction of this compound are influenced by the inherent reactivity of the pyridine and oxazole rings. The electron-withdrawing nature of the pyridine ring and the bromine atom affects the electron density of the oxazole ring, influencing its susceptibility to redox reactions.

Oxazoles are generally susceptible to oxidation, which can lead to ring cleavage. nih.gov The presence of the electron-withdrawing 5-bromopyridyl group at the C2 position of the oxazole is expected to make the oxazole ring more electron-deficient and potentially more resistant to oxidation compared to simple alkyl- or aryl-substituted oxazoles. However, strong oxidizing agents can likely still effect transformation. For instance, oxidation of oxazole derivatives can yield N-oxides or lead to cleavage of the ring. nih.gov

Reduction of the oxazole ring is generally more challenging as they are relatively stable to many reducing agents. nih.gov However, under harsh conditions or with specific catalysts, reduction can occur, often leading to oxazolines or ring-opened products. rsc.org The pyridine ring, being electron-deficient, can also undergo reduction, typically under catalytic hydrogenation conditions. The reduction of a carbonyl group on a related bromo-benzoyl-pyridine has been observed to be catalyzed by NADPH-dependent enzymes, suggesting that biological reduction is also a possibility for suitably functionalized derivatives. nih.gov

| Reaction Type | Reagent and Conditions | Expected Product(s) | Notes |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂, rt | Oxazole N-oxide derivatives | The pyridine nitrogen may also be oxidized. |

| Oxidation | KMnO₄, acidic conditions | Ring-opened products, e.g., carboxylic acids | Harsher conditions may lead to degradation. |

| Reduction | H₂, Pd/C, high pressure | Tetrahydrooxazole and/or piperidine (B6355638) derivatives | Both rings may be reduced under forcing conditions. |

| Reduction | NaBH₄, EtOH | No reaction on the heterocyclic rings | Selective for reducible functional groups if present. |

Potential Ring-Opening and Rearrangement Reactions of the Oxazole Moiety

The oxazole ring in this compound can potentially undergo ring-opening and rearrangement reactions, which are characteristic of this heterocyclic system. These transformations are often initiated by nucleophilic attack, acid or base catalysis, or photochemical activation.

Nucleophilic attack on the oxazole ring, particularly at the C2 or C5 position, can lead to ring cleavage. nih.gov The electron-withdrawing 5-bromopyridin-2-yl substituent at C2 would make this position more susceptible to nucleophilic attack. Ring-opening can be followed by recyclization to form other heterocyclic systems, such as imidazoles, in the presence of suitable nucleophiles like ammonia. nih.govtandfonline.com

Rearrangement reactions of oxazoles are also known. The Cornforth rearrangement, for example, involves the thermal rearrangement of 4-acyloxazoles. tandfonline.com While the target molecule does not possess a 4-acyl group, other types of rearrangements can be envisaged, potentially triggered by the formation of reactive intermediates. For instance, the rearrangement of related oxazolo[5,4-b]pyridines to benzo[c] rsc.orgnsf.govnaphthyridinones has been reported, suggesting that complex skeletal transformations are possible within this class of compounds.

Photochemical reactions can also induce ring-opening and rearrangement in oxazole-containing compounds.

| Reaction Type | Reagent and Conditions | Expected Product(s) | Mechanism/Notes |

| Nucleophilic Ring Opening | NH₃/H₂O, heat | Imidazole derivatives | Nucleophilic attack at C2 followed by ring opening and recyclization. |

| Acid-Catalyzed Ring Opening | Concentrated acids | Ring-opened amino ketone derivatives | Protonation of the oxazole nitrogen facilitates nucleophilic attack by water. |

| Photochemical Rearrangement | UV irradiation | Isomeric products, potentially ring-opened | Involves excited state intermediates. |

| Thermal Rearrangement | Heat | Isomeric heterocyclic systems | Dependent on the specific substitution pattern and reaction conditions. |

Advanced Research Applications and Derivatization Studies

Utilization as a Synthetic Building Block for Complex Molecular Architectures

The presence of a bromine atom on the pyridine (B92270) ring at the 5-position renders 5-Bromo-2-(1,3-oxazol-5-yl)pyridine an excellent substrate for a variety of cross-coupling reactions. This functionality allows for its use as a foundational building block in the synthesis of more elaborate molecular structures. chemscene.com The bromine atom serves as a reactive handle, particularly for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds.

In a typical Suzuki reaction, the bromo-substituted pyridine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction effectively replaces the bromine atom with a new aryl group, providing a straightforward method to construct complex bi-aryl and poly-aryl systems. Research on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001) and 5-bromo-2-methoxypyridine (B44785), demonstrates the feasibility and versatility of this approach. mdpi.comnih.gov For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyridine with various aryl boronic acids has been successfully employed to synthesize a series of C5-aryl pyridine analogues. nih.gov Similarly, derivatives of 5-bromo-2-methylpyridin-3-amine have been synthesized in moderate to good yields via the same methodology. mdpi.com

These reactions highlight the strategic importance of the bromo-substituent, enabling chemists to introduce a wide array of functional groups and molecular scaffolds, thereby accessing novel compounds with tailored electronic and steric properties. The pyridine-oxazole core often serves as a key pharmacophore or a coordinating ligand framework in the target molecule.

Table 1: Examples of Suzuki Cross-Coupling Reactions with Analogous Bromo-Pyridine Derivatives

| Bromo-Pyridine Substrate | Coupling Partner (Ar-B(OH)₂) | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 82% | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-[2-methyl-5-(4-methoxyphenyl)pyridin-3-yl]acetamide | 78% | mdpi.com |

Coordination Chemistry and Ligand Design

The pyridine-oxazole scaffold is a classic bidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of both the pyridine and oxazole (B20620) rings. nih.gov This chelating ability is central to its application in coordination chemistry, where it is used to construct a diverse range of metal complexes with specific geometries and electronic properties. researchgate.net

Metal complexes featuring pyridine-oxazole (Pyox) type ligands are synthesized through the reaction of the ligand with a suitable metal salt. nih.gov For example, copper(II) complexes have been formed by reacting pyridine-2-carbonitrile (B1142686) with amino alcohols in the presence of copper(II) salts, where the ligand is formed in situ around the metal template. tandfonline.com This method has been used to prepare complexes such as bromobis[(2-(2-pyridinyl)-4,4-dimethyl)-2-oxazoline]copper(II) bromide. tandfonline.com The rich coordination chemistry of pyridine-type ligands has been leveraged to incorporate a wide variety of metal ions, including nickel(II), palladium(II), and platinum(II), into functional complexes. rsc.orgacs.org